molecular formula C27H24FN3O6 B11292015 Methyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11292015
M. Wt: 505.5 g/mol
InChI Key: YNWKUPBWQSKQDY-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a variety of functional groups, including an imidazolidinone ring, a fluorophenyl group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, starting with the preparation of the imidazolidinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo a variety of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under appropriate conditions.

    Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl groups would yield alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.

    Industry: Its unique properties could be exploited in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which Methyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The presence of the fluorophenyl group suggests it could engage in π-π interactions with aromatic residues in proteins, while the imidazolidinone ring could form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C27H24FN3O6

Molecular Weight

505.5 g/mol

IUPAC Name

methyl 4-[[2-[1-(4-fluorophenyl)-3-[(3-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H24FN3O6/c1-36-22-5-3-4-17(14-22)16-30-23(25(33)31(27(30)35)21-12-8-19(28)9-13-21)15-24(32)29-20-10-6-18(7-11-20)26(34)37-2/h3-14,23H,15-16H2,1-2H3,(H,29,32)

InChI Key

YNWKUPBWQSKQDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(C(=O)N(C2=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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